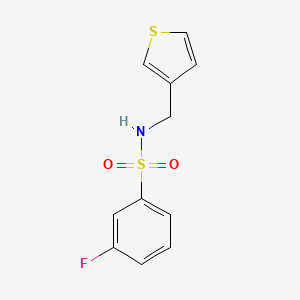

3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

Significance of Benzenesulfonamide (B165840) Scaffolds in Contemporary Drug Discovery

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a vast array of clinically approved drugs. nih.gov Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, sulfonamide-containing compounds have undergone extensive development, leading to therapies for a multitude of conditions. nih.govwisdomlib.org Their versatility is a key attribute, with applications spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic agents. nih.govresearchgate.netfrontiersrj.com

The sulfonamide group's ability to act as a versatile pharmacophore is central to its success. tandfonline.com It can engage in crucial hydrogen bonding interactions with biological targets and its derivatives can be synthesized with a wide range of structural diversity. nih.gov This adaptability allows medicinal chemists to fine-tune the pharmacological properties of benzenesulfonamide-based molecules to achieve desired therapeutic effects. The continued exploration of this scaffold underscores its enduring importance in the development of novel therapeutic agents. nih.gov

| Therapeutic Area | Examples of Drug Classes | Mechanism of Action (General) |

|---|---|---|

| Infectious Diseases | Antibacterial (Sulfonamides) | Inhibition of dihydropteroate (B1496061) synthase in bacteria |

| Oncology | Carbonic anhydrase inhibitors, Kinase inhibitors | Inhibition of tumor-associated enzymes |

| Inflammation | COX-2 inhibitors | Selective inhibition of cyclooxygenase-2 |

| Cardiovascular Diseases | Diuretics, Antihypertensives | Modulation of renal function and blood pressure |

| Neurological Disorders | Anticonvulsants | Modulation of ion channels or enzymes in the CNS |

Therapeutic Relevance of Thiophene (B33073) Moieties in Bioactive Molecules

The thiophene ring, a five-membered sulfur-containing heterocycle, is another cornerstone of medicinal chemistry. nih.govcognizancejournal.com Its structural and electronic properties make it a valuable pharmacophore, often used as a bioisostere for the benzene (B151609) ring. cognizancejournal.comeprajournals.com The presence of a sulfur atom can enhance drug-receptor interactions through hydrogen bonding and other non-covalent interactions. nih.gov

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govencyclopedia.pub A significant number of FDA-approved drugs incorporate a thiophene moiety, highlighting its therapeutic importance. nih.govrsc.org The versatility of the thiophene ring allows for diverse substitutions, enabling the optimization of a compound's pharmacokinetic and pharmacodynamic profiles. cognizancejournal.com

Strategic Role of Fluorine Substitution in Optimizing Aromatic-Containing Pharmacophores

The introduction of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry. pharmacyjournal.orgacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's biological activity. tandfonline.commdpi.com

Strategic fluorination can lead to several beneficial effects, including:

Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life. mdpi.combohrium.com

Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences, which in turn affects its absorption, distribution, and target binding. pharmacyjournal.orgbohrium.com

Increased Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing potency. tandfonline.combenthamscience.com

Fluorine is also frequently used in bioisosteric replacement, where it can substitute for a hydrogen atom or a hydroxyl group to improve a compound's pharmacological profile. nih.govselvita.comtandfonline.com This strategic use of fluorine has been instrumental in the development of numerous successful drugs. pharmacyjournal.org

| Property | Effect of Fluorine Substitution | Medicinal Chemistry Implication |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidation | Increased drug half-life and duration of action |

| Lipophilicity | Generally increases | Improved membrane permeability and absorption |

| Acidity/Basicity (pKa) | Modulates pKa of nearby functional groups | Altered ionization state, affecting solubility and target binding |

| Binding Affinity | Can enhance through various interactions | Increased potency and selectivity |

| Conformation | Can influence molecular shape | Improved fit to the target's binding site |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2S2/c12-10-2-1-3-11(6-10)17(14,15)13-7-9-4-5-16-8-9/h1-6,8,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAYPGLGGORXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CSC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Advanced Research Trajectories for Sulfonamide Derivatives

Established Reaction Pathways for Benzenesulfonamide (B165840) Synthesis

The traditional synthesis of benzenesulfonamides, including 3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide, typically follows a convergent approach where pre-functionalized precursors are coupled in the final steps. This involves the separate preparation of a substituted benzenesulfonyl chloride and the corresponding amine, followed by their condensation.

Formation of the Sulfonamide Linkage

The formation of the S-N bond is the cornerstone of sulfonamide synthesis. The most classic and widely utilized method involves the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.com In the context of this compound, this would involve the reaction of 3-fluorobenzenesulfonyl chloride with (thiophen-3-yl)methanamine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternative methods for forming the sulfonamide linkage have been developed to overcome the limitations of using sulfonyl chlorides. These include:

Coupling with Sulfonic Acids: Direct condensation of sulfonic acids with amines can be achieved, often under microwave irradiation, providing a high-yielding route that tolerates various functional groups. organic-chemistry.org

From Thiosulfonates: Sulfonamides can be synthesized via the direct coupling of thiosulfonates with amines, which can be performed under copper-catalyzed conditions or in the presence of N-bromosuccinimide (NBS). thieme-connect.comorganic-chemistry.org

From Sodium Sulfinates: The reaction of sodium arylsulfinates with amines in the presence of an oxidant like N-bromosuccinimide can generate the sulfonamide bond. organic-chemistry.org Another approach involves a reaction catalyzed by FeCl2 with nitroarenes as the nitrogen source. organic-chemistry.org

A summary of common reagents for sulfonamide bond formation is presented below.

| Starting Material (Sulfur Source) | Coupling Partner (Nitrogen Source) | Key Reagents/Conditions | Reference |

| Arylsulfonyl Chloride | Primary/Secondary Amine | Base (e.g., Pyridine, Triethylamine) | thieme-connect.com |

| Arylsulfonic Acid/Salt | Primary/Secondary Amine | Microwave Irradiation | organic-chemistry.org |

| Thiosulfonates | Primary/Secondary Amine | Cs2CO3, NBS or Copper Catalyst | thieme-connect.comorganic-chemistry.org |

| Sodium Arylsulfinates | Amines | N-Bromosuccinimide (NBS) | organic-chemistry.org |

| Nitroarenes & K2S2O5 | (Hetero)arylboronic acids | Metal-free, sequential C-S and S-N coupling | thieme-connect.comorganic-chemistry.org |

Strategies for Thiophene (B33073) Moiety Incorporation

The thiophene ring is a prevalent scaffold in medicinal chemistry. nih.gov Its incorporation into the target molecule is achieved through the use of a thiophene-containing building block, namely (thiophen-3-yl)methanamine. The synthesis of substituted thiophenes can be accomplished through several classic and modern methods. nih.govbohrium.com

Classic Syntheses: Methods like the Gewald, Paal-Knorr, and Fiesselmann syntheses are foundational for creating the thiophene ring from acyclic precursors. nih.govbohrium.com

Metal-Catalyzed Approaches: Transition metals, particularly copper and rhodium, are widely used to catalyze the heterocyclization reactions that form thiophene rings, offering high regioselectivity and efficiency. bohrium.comresearchgate.net For instance, copper-catalyzed reactions can be used for S-arylation/annulation to form benzo[b]thiophenes. researchgate.net

Iodocyclization: Electrophilic iodocyclization reactions provide a versatile method for constructing highly functionalized thiophene heterocycles. bohrium.com

For the specific synthesis of this compound, the key intermediate (thiophen-3-yl)methanamine can be prepared from thiophene-3-carboxaldehyde or thiophene-3-carbonitrile via reduction.

Regioselective Introduction of Fluorine onto Benzene (B151609) Rings

Achieving the correct regiochemistry for the fluorine substituent on the benzene ring is critical. The target molecule requires a fluorine atom at the 3-position (meta). Several strategies exist for the regioselective fluorination of aromatic systems.

From Anilines (Sandmeyer-type Reactions): A common route involves the diazotization of a meta-substituted aniline (B41778) (e.g., 3-aminobenzenesulfonic acid) followed by a Schiemann reaction or related fluorination method to introduce the fluorine atom. This is a reliable method for programmed fluorination.

Directed Benzannulation: This strategy involves constructing the fluorinated aromatic ring from smaller, fluorine-containing precursors. A boron-directed benzannulation, for example, allows for a mild and regiospecific route to fluoroalkyl aromatic compounds that can be further functionalized. nih.govwhiterose.ac.uk

Direct Fluorination: Direct C-H fluorination is an advancing field, though achieving high regioselectivity on an unsubstituted benzene ring can be challenging. However, methods using reagents like wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) have been developed for the direct fluorination of certain benzene derivatives. acs.org

Nucleophilic Aromatic Substitution (SNA_r): If a suitable leaving group (e.g., -NO₂, -Cl) is present at the meta-position of the benzene ring activated by electron-withdrawing groups, nucleophilic substitution with a fluoride source can be employed.

Emerging Synthetic Approaches for this compound and Its Analogues

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and versatile methods for constructing complex molecules like sulfonamides. These emerging approaches often rely on multicomponent reactions and transition-metal catalysis to streamline synthetic sequences.

Multicomponent Coupling Techniques for Sulfonamide Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. acs.org Several MCRs have been developed for the synthesis of sulfonamides.

One notable approach is a palladium-catalyzed three-component synthesis that utilizes sulfuric chloride (SO₂Cl₂) as a linchpin. nih.govrsc.org This reaction couples a secondary amine, an arylboronic acid, and sulfuric chloride to generate the corresponding sulfonamide. nih.govrsc.org This method avoids the pre-synthesis of sulfonyl chlorides and demonstrates high functional group tolerance. nih.gov

Another strategy involves a one-pot, three-component reaction of an aryldiazotetrafluoroborate, the sulfur dioxide surrogate DABSO, and an amine to yield sulfonamides in good yields. thieme-connect.com These MCRs represent a significant step forward in the rapid and efficient synthesis of diverse sulfonamide libraries. thieme-connect.comacs.org

| Reaction Type | Components | Catalyst/Reagent | Key Feature | Reference |

| Palladium-Catalyzed Three-Component Coupling | Secondary Amine, Arylboronic Acid, Sulfuric Chloride | Palladium Catalyst | Redox-neutral, avoids pre-formation of sulfonyl chloride | nih.govrsc.org |

| One-Pot Three-Component Reaction | Aryldiazotetrafluoroborate, Amine, DABSO | N-hydroxybenzotriazole | Utilizes DABSO as a sulfur dioxide source | thieme-connect.com |

| Ketenimine Sulfonamide Synthesis | Dimethyl acetylenedicarboxylate, Aryl Sulfonamide, Isocyanide | Zwitterionic Intermediate | Atom-economical and stereoselective | acs.org |

Application of Transition-Metal Catalysis in Benzenesulfonamide Construction

Transition-metal catalysis has revolutionized the synthesis of sulfonamides by enabling novel bond formations that are often difficult to achieve through traditional methods. researchgate.net Catalysts based on copper, palladium, nickel, and rhodium are frequently employed. nitrkl.ac.inresearchgate.net

C-N Cross-Coupling: Copper-catalyzed Chan-Evans-Lam cross-coupling reactions between aminobenzenesulfonamides and arylboronic acids are effective for synthesizing N-arylsulfonamides. thieme-connect.com This approach is valuable for forming the N-aryl bond, although it can be challenging due to the lower nucleophilicity of sulfonamides compared to alkylamines. thieme-connect.com

C-S Bond Formation: Palladium-catalyzed Suzuki-Miyaura coupling can be used to form the C-S bond, which is a key step in building the benzenesulfonamide core. nih.gov For example, in situ generated sulfamoyl chlorides can be coupled with boronic acids to yield the final sulfonamide product. nih.govrsc.org

Photoredox and Dual Catalysis: A modern approach combines visible-light photoredox catalysis with copper catalysis for the S(O)₂-N coupling of phenylsulfinic acid derivatives and aryl azides. nih.gov This mild, redox-neutral method proceeds through a distinct mechanism involving a triplet nitrene intermediate. nih.gov

C-H Functionalization: Direct C-H sulfonamidation, where a C-H bond is directly converted to a C-N bond with a sulfonamide group, is a highly atom-economical strategy. researchgate.net These reactions are often catalyzed by transition metals and use sulfonyl azides as the nitrogen and sulfonyl source. researchgate.net

These advanced catalytic methods provide powerful tools for the synthesis of this compound and its analogues, offering alternative and potentially more efficient routes compared to traditional multistep sequences.

Stereo- and Chemo-controlled Synthesis of Fluoro-substituted Compounds

The introduction of a fluorine atom onto the benzenesulfonamide core of this compound requires synthetic methods that are both stereo- and chemo-controlled. While a specific, detailed protocol for the stereocontrolled synthesis of this exact molecule is not extensively documented in publicly available literature, general principles for the synthesis of chiral and selectively fluorinated sulfonamides can be applied.

Stereocontrolled Synthesis: Chirality in sulfonamides can be introduced at a stereogenic center in the substituents or, less commonly, at the sulfur atom itself. For a molecule like this compound, stereocontrol would be relevant if chiral centers were to be introduced, for instance, on the thiophene ring or the methylene (B1212753) linker. Enantioselective synthesis of chiral sulfonamides has been achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution. For example, the enantioselective synthesis of chiral sulfonimidoyl fluorides has been reported, highlighting the potential for creating stereochemically defined sulfur-based compounds. nih.gov

Chemo-controlled Synthesis: The regioselective introduction of the fluorine atom at the 3-position of the benzene ring is a key chemoselective challenge. This is typically achieved by starting with a pre-functionalized benzene derivative where the substitution pattern directs the fluorination or the sulfonation to the desired position. For instance, the synthesis of fluorinated benzenesulfonamides can be achieved by the reaction of an appropriately substituted aniline with a sulfonyl chloride, or by the diazotization of an aminobenzenesulfonamide followed by a Schiemann reaction or related fluorination method. The chemoselective synthesis of sulfonamides from primary amines and aryl sulfonyl chlorides is a well-established method that can be adapted for this purpose. ekb.eg The choice of reagents and reaction conditions is crucial to avoid unwanted side reactions, such as polysulfonylation or reactions involving the thiophene ring.

Systematic Design and Synthesis of Structural Analogues

The systematic design and synthesis of structural analogues of this compound are essential for understanding its structure-activity relationship (SAR) and for optimizing its biological properties. This involves modifications to the three main components of the molecule: the benzenesulfonamide core, the thiophene ring, and the methylene linker.

The benzenesulfonamide core is a common scaffold in medicinal chemistry and offers several avenues for modification. Altering the substitution pattern and the nature of the substituents on the benzene ring can significantly impact the compound's electronic properties, lipophilicity, and ability to interact with biological targets.

Key modifications can include:

Position of the Fluoro Substituent: Moving the fluorine atom to the 2- or 4-position of the benzene ring can influence the molecule's conformation and electronic distribution.

Additional Substituents: Introducing other functional groups such as chloro, methyl, or methoxy (B1213986) groups on the benzene ring can modulate the compound's properties. For example, in a series of benzenesulfonamide-based inhibitors, the nature and position of substituents on the benzene ring were found to be critical for their inhibitory potency. nih.gov

Replacement of the Benzene Ring: The benzene ring itself can be replaced with other aromatic or heteroaromatic systems, such as pyridine or pyrimidine, to explore different spatial arrangements and electronic properties.

The following table illustrates potential modifications to the benzenesulfonamide core and the rationale behind them.

| Modification | Rationale |

| Isomeric Fluoro-substitution (2-F, 4-F) | To investigate the impact of fluorine's position on activity. |

| Di-substitution (e.g., 3,4-difluoro) | To enhance electron-withdrawing effects and potentially improve binding affinity. |

| Introduction of other halogens (Cl, Br) | To explore the effect of halogen size and electronegativity. |

| Introduction of alkyl groups (e.g., CH3) | To increase lipophilicity and explore steric effects. |

| Introduction of alkoxy groups (e.g., OCH3) | To introduce hydrogen bond accepting capabilities and alter solubility. |

| Replacement with a pyridine ring | To introduce a basic nitrogen and alter the dipole moment. |

The thiophene ring is another key component that can be systematically modified to probe its role in the molecule's activity. Substituents on the thiophene ring can influence its electronic nature and steric profile.

Potential modifications include:

Introduction of small alkyl groups: Methyl or ethyl groups can be introduced at various positions on the thiophene ring to explore steric interactions with a target binding site.

Introduction of halogens: Halogenation of the thiophene ring can alter its electronic properties and introduce new interaction points.

Introduction of electron-withdrawing or electron-donating groups: Groups like nitro or amino can be introduced to modulate the electron density of the thiophene ring.

The table below outlines some possible substituent modifications on the thiophene ring.

| Position of Substitution | Substituent | Rationale |

| 2-position | Methyl | To investigate steric effects near the linker. |

| 4-position | Chloro | To alter the electronic properties of the ring. |

| 5-position | Bromo | To introduce a larger halogen and explore halogen bonding. |

| 2- and 5-positions | Dimethyl | To increase lipophilicity and steric bulk. |

The methylene linker connecting the thiophene and sulfonamide moieties can be altered in length or rigidity. Furthermore, the thiophene ring can be replaced by other bioisosteric rings to assess the importance of the thiophene scaffold for biological activity. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. researchgate.net

Linker Variations:

Chain length: The methylene linker can be extended to an ethylene (B1197577) or propylene (B89431) chain to alter the distance and flexibility between the two aromatic rings.

Rigidification: The linker can be incorporated into a cyclic structure to restrict conformational flexibility.

Bioisosteric Replacements: The thiophene ring is often considered a bioisostere of a phenyl ring. nih.gov Its replacement with other five- or six-membered aromatic or heteroaromatic rings can provide valuable SAR data.

The following table presents potential bioisosteric replacements for the thiophene ring and the rationale for their investigation.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Thiophene | Phenyl | To evaluate the importance of the sulfur heteroatom. |

| Thiophene | Furan | To compare the effects of oxygen versus sulfur heteroatoms. |

| Thiophene | Thiazole (B1198619) | To introduce an additional nitrogen atom and alter hydrogen bonding capabilities. mdpi.com |

| Thiophene | Pyridine | To introduce a basic center and significantly alter the electronic properties. |

The synthesis of these analogues would typically follow similar synthetic routes to the parent compound, starting from appropriately substituted precursors. The biological evaluation of these systematically designed analogues would then provide a comprehensive understanding of the structure-activity relationships governing the properties of this compound.

Investigation of Biological Activities for 3 Fluoro N Thiophen 3 Ylmethyl Benzenesulfonamide Derivatives

Antiviral Activity Assessment (e.g., against Influenza A Virus H5N1, targeting M2 proton channel)

While direct experimental evidence for the antiviral activity of 3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide against Influenza A virus H5N1 is not extensively documented in publicly available research, the broader class of compounds containing sulfonamide and thiophene (B33073) moieties has been investigated for such properties. Research into novel antiviral agents is crucial, particularly for viruses like influenza that exhibit high mutation rates, leading to resistance to existing therapies.

The M2 proton channel of the influenza A virus is a validated target for antiviral drugs. However, the efficacy of first-generation M2 inhibitors like amantadine (B194251) and rimantadine (B1662185) has been severely compromised by the prevalence of resistant strains. This has spurred the search for new M2 inhibitors with different binding modes or effectiveness against resistant variants.

Structurally related compounds, such as N-[(thiophen-3-yl)methyl]benzamides, have been identified as fusion inhibitors of the influenza virus, targeting the hemagglutinin (HA) protein of H1 and H5 subtypes. acs.org One of the most active compounds in this series, VF-57a, demonstrated potent inhibition of A/H1N1 and A/H5N1 pseudovirus entry with EC50 values of 0.3 and 0.8 μM, respectively. acs.org Although these are benzamide (B126) rather than benzenesulfonamide (B165840) derivatives, the shared N-(thiophen-3-ylmethyl) moiety suggests that this fragment can be a valuable component in the design of influenza virus inhibitors.

A review of sulfonamides with heterocyclic peripheries highlights their potential as antiviral agents against a range of viruses. mdpi.comnih.gov For instance, certain sulfonamide derivatives have shown activity against influenza virus H9N2. mdpi.com This indicates that the sulfonamide group is a viable pharmacophore for the development of antiviral drugs. However, without specific studies on this compound, its potential to inhibit the H5N1 M2 proton channel remains speculative and requires further investigation.

Anticancer and Antiproliferative Efficacy Studies

The anticancer potential of this compound derivatives has been explored through various mechanisms, reflecting the multifaceted approach of modern cancer therapy.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. Consequently, CDK inhibitors are a significant class of anticancer agents. To date, there is a lack of specific research data evaluating the inhibitory activity of this compound and its close derivatives against cyclin-dependent kinases. Further studies are necessary to determine if this particular compound possesses any efficacy as a CDK inhibitor.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. nih.govresearchgate.net The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov The benzenesulfonamide moiety is a feature in several known VEGFR-2 inhibitors. nih.gov

Research on new benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide moiety has identified compounds with excellent VEGFR-2 inhibitory activity, with IC50 values ranging from 0.64 to 1.04 µM. nih.gov Another review highlights various sulfonamide derivatives with potent VEGFR-2 inhibition. nih.gov For instance, one compound demonstrated a VEGFR-2 inhibitory IC50 of 23.1 ± 0.75 nM. nih.gov These findings suggest that the benzenesulfonamide scaffold is conducive to VEGFR-2 inhibition. The potential of this compound as a VEGFR-2 inhibitor is plausible but requires empirical validation to ascertain the contribution of its specific substituents to this activity.

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Isoenzyme Inhibition (hCA I, II, IX, XII)

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov CAs are metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic applications. The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are tumor-associated and are targets for anticancer therapies.

A study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides, which are structurally related to the compound of interest, demonstrated significant inhibitory effects on hCA I and hCA II. nih.gov The Ki values for hCA I were in the range of 24.2 ± 4.6 to 49.8 ± 12.8 nM, and for hCA II, they ranged from 37.3 ± 9.0 to 65.3 ± 16.7 nM. nih.gov These values indicate potent inhibition, superior to that of the standard drug acetazolamide (B1664987) in the same study. nih.gov

Another study on thienyl-substituted pyrazoline benzenesulfonamides reported Ki values in the range of 232.16–637.70 nM for hCA I and 342.07–455.80 nM for hCA II. core.ac.uk Furthermore, research on benzenesulfonamide derivatives containing thiazolidinone has shown potent inhibition against the tumor-associated hCA IX. researchgate.net Given these findings, it is highly probable that this compound would also exhibit inhibitory activity against various carbonic anhydrase isoenzymes. The precise inhibitory constants (Ki) against hCA I, II, IX, and XII would need to be determined experimentally.

Below is a table summarizing the carbonic anhydrase inhibition data for structurally related compounds.

| Compound Class | Isoenzyme | Inhibition Constant (Ki) |

| 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides nih.gov | hCA I | 24.2 - 49.8 nM |

| hCA II | 37.3 - 65.3 nM | |

| Thienyl-substituted pyrazoline benzenesulfonamides core.ac.uk | hCA I | 232.16 - 637.70 nM |

| hCA II | 342.07 - 455.80 nM | |

| Acetazolamide (Reference) nih.gov | hCA I | 282.1 nM |

| hCA II | 103.6 nM |

Lipoxygenase (LOX) Inhibition (e.g., 12-Lipoxygenase)

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammatory responses. nih.govrsc.org As such, inhibitors of these enzymes are of significant interest as potential anti-inflammatory agents. nih.govrsc.org The benzenesulfonamide and thiophene moieties are both recognized pharmacophores that have been incorporated into LOX inhibitors.

Research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has identified potent and highly selective inhibitors of human platelet-type 12-lipoxygenase (12-LOX), an enzyme implicated in conditions like diabetes, thrombosis, and cancer. acs.org Structure-activity relationship (SAR) studies revealed that modifications to the benzenesulfonamide portion of the molecule significantly impact inhibitory potency. For instance, replacing a thiazole (B1198619) group with a thiophene ring improved the 12-LOX inhibitory potency by more than tenfold. acs.org One of the top compounds from this series demonstrated nanomolar potency against 12-LOX and possessed favorable metabolic properties. acs.org

Furthermore, the benzenesulfonamide scaffold has been identified as an efficient inhibitor of 5-lipoxygenase (5-LO), another key enzyme in the inflammatory cascade. nih.gov Structural optimization of N-phenylbenzenesulfonamide derivatives has led to the development of dual inhibitors of 5-LO and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which are key enzymes in the production of pro-inflammatory leukotrienes and prostaglandin E2. nih.gov

Thiophene derivatives have also been explored for their LOX inhibitory potential. A screening of an organosulfur fragment collection identified 2-amino thiophenes as inhibitors of 15-lipoxygenase-1 (15-LOX-1). nih.gov Subsequent optimization led to the development of a competitive inhibitor, demonstrating a clear structure-activity relationship. nih.gov In other studies, researchers have replaced the thiophene group of existing anti-inflammatory drugs to design new derivatives with balanced inhibitory activity against both cyclooxygenase (COX) and LOX. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative (39) | 12-LOX | 0.24 µM | acs.org |

| N-Phenylbenzenesulfonamide derivative (47) | 5-LO (isolated) | 2.3 µM | nih.gov |

| N-Phenylbenzenesulfonamide derivative (47) | 5-LO (intact cells) | 0.4 µM | nih.gov |

| 2-Amino Thiophene Derivative (C2) | 15-LOX-1 | 18.6 ± 6.0 μM | nih.gov |

| 2-Amino Thiophene Derivative (C6) | 15-LOX-1 | 20.6 ± 3.8 μM | nih.gov |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (5) | LOX | 0.56 µM | nih.gov |

Cholinesterase, α-Glucosidase, and α-Amylase Inhibition

Enzyme inhibition is a key strategy for managing a variety of diseases. Cholinesterase inhibitors are used in the treatment of Alzheimer's disease, while α-glucosidase and α-amylase inhibitors are employed to manage type 2 diabetes. tandfonline.comnih.govnih.gov

Cholinesterase Inhibition: Benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a primary target in Alzheimer's therapy. tandfonline.comnih.gov Studies have shown that certain sulfonamide derivatives can be highly effective AChE inhibitors, with inhibition constants (Kᵢ) in the nanomolar to low micromolar range. tandfonline.comnih.gov For example, a series of amine sulfonamide derivatives demonstrated potent AChE inhibition, with the most active compounds containing halogen substituents like bromine and chlorine on the benzene (B151609) ring. tandfonline.com

α-Glucosidase and α-Amylase Inhibition: The inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, is a well-established approach for controlling postprandial hyperglycemia in diabetic patients. nih.gov

Several studies have demonstrated the potential of benzenesulfonamide derivatives as α-glucosidase inhibitors. tandfonline.comscilit.com In one study, sulfonamide derivatives were found to be potent inhibitors of α-glucosidase, with activity influenced by the types and positions of substituents on the aromatic rings. scilit.com Specifically, compounds with an electron-donating group on the benzenesulfonyl portion and an electron-withdrawing group on the aniline (B41778) ring showed very strong inhibitory activity. scilit.com Another investigation into a series of benzenesulfonamide derivatives found that compounds with bromo and chloro substitutions were the most effective inhibitors of both AChE and α-glucosidase. tandfonline.com

Fluorinated benzenesulfonic ester derivatives have also been synthesized and tested for their inhibitory effects. One 5-fluoro-substituted derivative exhibited the highest inhibitory activity against α-amylase among the tested compounds, with an IC₅₀ value of 3.1 µM. nih.gov Another derivative with a methyl and methoxyphenylsulfonyl group showed strong α-glucosidase inhibition (IC₅₀ = 3.6 µM) but moderate α-amylase inhibition. nih.gov The differential inhibition of these two enzymes is a point of interest for developing drugs with fewer gastrointestinal side effects. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50/KI) | Reference |

|---|---|---|---|

| Benzenesulfonamide derivative (10) | Acetylcholinesterase (AChE) | KI = 2.26 ± 0.45 µM | tandfonline.com |

| Benzenesulfonamide derivative (10i) | Acetylcholinesterase (AChE) | KI = 3.57 ± 0.97 µM | tandfonline.com |

| Benzenesulfonamide derivative (10) | α-Glucosidase | KI = 95.73 ± 13.67 µM | tandfonline.com |

| Benzenesulfonamide derivative (10i) | α-Glucosidase | KI = 102.45 ± 11.72 µM | tandfonline.com |

| 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative (2f) | α-Amylase | IC50 = 3.1 ± 0.110 µM | nih.gov |

| 5-methyl- and 4-(methoxyphenyl)sulfonyl substituted derivative (2x) | α-Glucosidase | IC50 = 3.6 ± 0.029 µM | nih.gov |

| 5-methyl- and 4-(methoxyphenyl)sulfonyl substituted derivative (2x) | α-Amylase | IC50 = 11.9 ± 0.022 µM | nih.gov |

Other Potential Pharmacological Applications and Target Pathways

The structural motifs of benzenesulfonamide and thiophene are present in a wide array of pharmacologically active compounds, suggesting diverse therapeutic possibilities for this compound and its derivatives.

Antimicrobial and Antitubercular Activity: Sulfonamides are historically significant antimicrobial agents that act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. smolecule.com This mechanism suggests that N-(thiophen-3-ylmethyl)benzenesulfonamide derivatives could possess antibacterial properties. smolecule.com More specifically, a series of thiophene-benzenesulfonamide derivatives were designed and synthesized as antituberculosis agents. nih.gov These compounds displayed potent activity against both drug-susceptible and multidrug-resistant tuberculosis strains, with one lead compound showing good intracellular antimycobacterial activity and favorable safety profiles. nih.gov

Anti-inflammatory and Antioxidant Activity: Beyond LOX inhibition, benzenesulfonamide derivatives have demonstrated broader anti-inflammatory and antioxidant activities. researchgate.netnih.gov In vivo studies have shown that certain new benzenesulfonamide derivatives exhibit fascinating inhibition of inflammation. researchgate.net Additionally, some fluorinated sulfonamide derivatives have been investigated for their antioxidant properties. nih.gov

Anticancer Activity: The development of novel anticancer agents is an ongoing area of research. Preliminary studies suggest that some dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide compounds may have anticancer properties. smolecule.com Furthermore, synthesized 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates have been evaluated for their in vitro anti-proliferative potency against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with some compounds showing moderate activity. tandfonline.com

Cardiovascular Effects: Recent research has also explored the cardiovascular effects of benzenesulfonamide derivatives. One study using an isolated rat heart model found that 4-(2-amino-ethyl)-benzenesulfonamide could decrease perfusion pressure and coronary resistance, suggesting a potential vasodilatory effect. cerradopub.com.br

The thiophene nucleus itself is a versatile scaffold in medicinal chemistry, known to be a component in drugs with anti-inflammatory, antimicrobial, analgesic, antihypertensive, and antitumor activities. eprajournals.comresearchgate.net Its incorporation into the structure of this compound provides a strong rationale for the continued investigation of its diverse pharmacological potential.

Structure Activity Relationship Sar Elucidations of 3 Fluoro N Thiophen 3 Ylmethyl Benzenesulfonamide Analogues

Impact of Fluorine Substitution (Position and Nature) on Potency and Selectivity

The introduction of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation. tandfonline.com For benzenesulfonamide-based compounds, fluorine substitution is a key strategy for modulating potency and selectivity. The position of the fluorine atom on the benzene (B151609) ring is critical; for instance, placing a fluoro group at the 2- and 4-positions can enhance antibacterial potency, whereas substitution at the 3-position may lead to a loss of activity in certain contexts. mdpi.com

Fluorination of the benzenesulfonamide (B165840) ring generally strengthens its interaction with biological targets like carbonic anhydrase (CA) isozymes by lowering the pKa of the sulfonamide group. acs.org This increased acidity can enhance binding affinity. mdpi.comnih.gov The electron-withdrawing nature of fluorine can improve the antibacterial efficacy of sulfonamides when placed at the meta or para-positions of the benzene ring. acu.edu.in

The strategic placement of fluorine can also be used to fine-tune interactions within a protein's binding site. For example, in a series of fluorinated benzenesulfonamides designed as carbonic anhydrase inhibitors, modifications at the 5-position with various functional groups were systematically explored to optimize binding affinity. acs.org This highlights that both the position and the interplay with other substituents determine the ultimate effect of fluorine on potency and selectivity.

Table 1: Effect of Fluorine Substitution on Benzenesulfonamide Activity

| Substitution Position | General Impact on Activity | Reference |

|---|---|---|

| 2- and 4-positions | Can enhance antibacterial potency. | mdpi.com |

| 3-position | May lead to a loss of activity in some series. | mdpi.com |

| Meta or Para positions | Electron-withdrawing groups like fluorine can improve antibacterial efficacy. | acu.edu.in |

Critical Role of the Thiophene (B33073) Ring and Its Substitution Pattern in Bioactivity

The thiophene ring is a prominent heterocycle in medicinal chemistry, valued for its wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netnih.govencyclopedia.pubresearchgate.net Its structural similarity to the benzene ring allows it to act as a bioisostere, yet its unique electronic properties, due to the sulfur atom, often lead to distinct biological effects. nih.gov

In the context of benzenesulfonamide derivatives, the thiophene moiety is crucial for bioactivity. SAR studies on thiophene-benzenesulfonamides designed as antituberculosis agents demonstrated that the 2,3-disubstituted thiophene core is a key pharmacophore, with specific substitutions significantly enhancing antimycobacterial activity. nih.gov For a series of N-[(thiophen-3-yl)methyl]benzamides, which are structurally related to the compound , SAR analysis aimed to understand how activity depends on the thiophene ring. acs.orgacs.org Investigations included removing or adding methyl groups at the 2- and 5-positions of the thiophene ring, indicating that the substitution pattern directly influences antiviral potency. acs.orgacs.org The polar nature of groups at the 3-position of the thiophene ring has also been noted for its contribution to biological activity. nih.gov

Significance of the N-(thiophen-3-ylmethyl) Linker in Molecular Recognition

The linker connecting the benzenesulfonamide core and the thiophene ring plays a pivotal role in orienting the two moieties within the target's binding site, thus influencing molecular recognition and binding affinity. In a systematic SAR investigation of N-[(thiophen-3-yl)methyl]benzamides, the nature of the linker between the thiophene and phenyl groups was a key area of exploration. acs.orgacs.org

Contributions of the Sulfonamide Moiety to Pharmacological Profiles

The sulfonamide group (-SO2NH2) is a cornerstone functional group in medicinal chemistry, present in a wide array of therapeutic agents. ajchem-b.comwikipedia.orgresearchgate.net Initially famous for the "sulfa" antibacterial drugs, its applications have expanded to include anticancer, anticonvulsant, and diuretic agents. wikipedia.orgnih.gov This moiety is a versatile pharmacophore that can engage in crucial hydrogen bonding interactions with protein targets. ajchem-b.comresearchgate.net

The sulfonamide group is more metabolically stable than a corresponding amide group. researchgate.net Its ability to act as a mimic of para-aminobenzoic acid (PABA) is the basis for its classical antibacterial activity, where it inhibits the enzyme dihydropteroate (B1496061) synthase, crucial for folic acid synthesis in bacteria. wikipedia.orgsmolecule.com Beyond this, the sulfonamide moiety is a key feature in inhibitors of enzymes like carbonic anhydrase, where it coordinates to the zinc ion in the active site. ajchem-b.comresearchgate.net The broad utility and diverse biological activities associated with sulfonamides underscore their significant contribution to the pharmacological profiles of molecules like 3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide. ajchem-b.comnih.gov

Comparative SAR Analyses with Diverse Heteroaromatic-Based Benzenesulfonamides

Comparing the SAR of this compound analogues with other heteroaromatic-based benzenesulfonamides provides a broader understanding of pharmacophoric requirements. Studies on various series have shown that the choice of the heteroaromatic ring profoundly impacts potency and selectivity.

For instance, in the development of influenza virus inhibitors, replacing a piperidine (B6355638) ring with various heteroaromatic rings, including thiophene, led to compounds with submicromolar potencies. acs.org A systematic SAR investigation of heteroaromatic-based benzenesulfonamides led to a potent anti-influenza A virus compound, demonstrating the value of this scaffold. acs.org

In another example, SAR studies on inhibitors of the Keap1-Nrf2 protein-protein interaction compared different aromatic and heteroaromatic fragments. Replacing a central pyridine (B92270) ring with a benzene ring was found to be detrimental to activity, highlighting the specific requirements of the target for a heteroaromatic core. researchgate.net Similarly, replacing the thiophene ring in N-[(thiophen-3-yl)methyl]benzamides with more polar rings like furan, thiazole (B1198619), or pyridine was also explored to define the optimal heteroaromatic system for antiviral activity. acs.orgacs.org These comparative analyses emphasize that while the benzenesulfonamide moiety is a privileged scaffold, the nature of the linked heteroaromatic ring is a critical determinant of biological activity and target specificity.

Table 2: Comparative Activity of Different Heteroaromatic Rings in Benzenesulfonamide Analogues

| Heteroaromatic Ring | Target/Activity | SAR Finding | Reference |

|---|---|---|---|

| Thiophene | Influenza Virus | Potent activity observed, with substitutions on the thiophene ring modulating potency. | acs.orgacs.org |

| Phenyl | Keap1-Nrf2 PPI | Replacing a pyridine core with benzene was detrimental to activity. | researchgate.net |

| Pyridine | Keap1-Nrf2 PPI | The pyridine core was preferred over a saturated heterocyclic ring. | researchgate.net |

Molecular Recognition and Binding Mechanism Investigations

Identification and Validation of Biological Targets for 3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide

While direct experimental validation for the specific biological targets of this compound is not extensively documented in publicly available research, its structural architecture strongly suggests a high probability of interaction with the carbonic anhydrase (CA) family of enzymes. The primary sulfonamide group is the quintessential zinc-binding group for CA inhibitors, and this functional moiety is a core feature of the molecule .

Carbonic anhydrases are ubiquitous metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. Their active site contains a zinc ion that is essential for catalysis. Sulfonamides, through their -SO2NH2 group, act as potent inhibitors by coordinating to this zinc ion, effectively blocking the enzyme's catalytic activity. Given the well-established structure-activity relationship of benzenesulfonamide (B165840) derivatives as CA inhibitors, it is scientifically reasonable to posit that carbonic anhydrases are the primary biological targets for this compound. Further validation would require dedicated enzymatic assays and inhibition studies.

Detailed Ligand-Target Interaction Analysis

The binding of a sulfonamide inhibitor to the active site of a carbonic anhydrase is a well-characterized process, extensively studied through X-ray crystallography and molecular modeling. The following subsections detail the likely interactions of this compound with a carbonic anhydrase active site, such as that of the well-studied isoform, human carbonic anhydrase II (hCA II).

Hydrogen Bonding Networks

The sulfonamide moiety is central to the formation of a robust hydrogen bonding network within the CA active site. The nitrogen atom of the sulfonamide group typically coordinates directly with the catalytic zinc ion. Concurrently, the oxygen atoms of the sulfonamide group form crucial hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II). This interaction helps to properly orient the inhibitor within the active site for optimal binding.

| Potential Hydrogen Bond Interactions | |

| Donor | Acceptor |

| Sulfonamide Nitrogen (-NH-) | Catalytic Zinc Ion (Zn2+) |

| Thr199 Side Chain Hydroxyl (-OH) | Sulfonamide Oxygen (-SO2) |

Hydrophobic Interactions

The active site of carbonic anhydrases possesses a distinct hydrophobic pocket. The aromatic rings of benzenesulfonamide inhibitors typically engage in van der Waals and hydrophobic interactions with the nonpolar residues lining this pocket. For this compound, both the fluorinated benzene (B151609) ring and the thiophene (B33073) ring are expected to participate in these interactions. The thiophen-3-ylmethyl group, in particular, can extend into this hydrophobic region, potentially forming favorable contacts with residues such as Val121, Phe131, Val143, and Leu198 in hCA II.

| Interacting Moiety of Ligand | Potential Interacting Residues in CA Active Site |

| 3-fluorobenzenesulfonamide | Val121, Phe131 |

| thiophen-3-ylmethyl | Val143, Leu198 |

Aromatic Interactions (e.g., π-Stacking)

Aromatic interactions, including π-π stacking and π-alkyl interactions, can further stabilize the ligand-receptor complex. The benzene and thiophene rings of this compound can potentially engage in such interactions with aromatic residues within the active site, such as Phe131. The precise geometry of these interactions would be dependent on the conformational flexibility of the ligand upon binding.

Halogen Bonding Interactions Involving Fluorine

The presence of a fluorine atom at the 3-position of the benzene ring introduces the possibility of halogen bonding. Fluorine, being highly electronegative, can act as a halogen bond acceptor. While not as common as with heavier halogens, fluorine can participate in weak electrostatic interactions with suitable donor groups in the protein. The strategic placement of the fluorine atom may influence the electronic properties of the benzene ring, potentially enhancing its interaction with the active site.

Analysis of Conformational Dynamics in Ligand-Receptor Complex Formation

The binding of an inhibitor to an enzyme is a dynamic process that can involve conformational changes in both the ligand and the receptor. Molecular dynamics simulations of sulfonamide-carbonic anhydrase complexes have revealed that the active site can exhibit a degree of flexibility to accommodate the inhibitor.

Advanced Computational and Chemoinformatics Approaches

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide, this would involve simulating its interaction with a target protein's active site.

Characterization of Protein-Ligand Interaction Fingerprints

Upon docking this compound into a protein's binding pocket, a detailed interaction fingerprint can be generated. This fingerprint provides a binary representation of the key interactions between the ligand and the protein. These interactions would likely include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form crucial hydrogen bonds with amino acid residues in the active site.

Aromatic Interactions: The fluorinated benzene (B151609) ring and the thiophene (B33073) ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The thiophene and benzene rings provide hydrophobic surfaces that can interact with nonpolar residues such as leucine, valine, and isoleucine within the binding pocket.

Halogen Bonds: The fluorine atom on the benzenesulfonamide (B165840) ring could potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

A hypothetical interaction fingerprint is detailed in the table below.

| Interaction Type | Ligand Group Involved | Potential Protein Residue Partners |

| Hydrogen Bond (Donor) | Sulfonamide N-H | Asp, Glu, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Sulfonamide O=S=O | Lys, Arg, His, Gln, Asn |

| π-π Stacking | Fluorobenzene Ring, Thiophene Ring | Phe, Tyr, Trp, His |

| Hydrophobic (Alkyl) | Thiophene Methylene (B1212753) Bridge | Ala, Val, Leu, Ile, Pro |

| Halogen Bond | Fluoro Group | Main-chain C=O, Ser, Thr |

Identification of Key Binding Site Residues and Hotspots

Analysis of the docked poses of this compound would reveal key amino acid residues, or "hotspots," that are critical for binding affinity and selectivity. For benzenesulfonamide-based inhibitors, interactions with specific residues within an active site are often conserved. For example, in carbonic anhydrase enzymes, a common target for sulfonamides, the sulfonamide group typically coordinates with a zinc ion in the active site and forms hydrogen bonds with residues like Threonine and Histidine. The substituted rings (fluorobenzene and thiophene) would then occupy adjacent hydrophobic pockets, and their specific interactions would determine the compound's potency and isoform selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. Developing a QSAR model for a series of analogs of this compound would allow for the prediction of the activity of new, unsynthesized compounds.

Application of 2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

To build a robust QSAR model, a dataset of structurally related compounds with their corresponding biological activities is required.

2D-QSAR: This approach would use descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices, to build a predictive model.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be employed for more detailed models. These methods require the 3D alignment of the series of molecules.

CoMFA: Calculates steric and electrostatic fields around the aligned molecules. The resulting model would indicate regions where bulky groups or electropositive/negative groups would enhance or diminish activity.

CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive understanding of the structural requirements for activity.

Development and Validation of Predictive Models

The development of a QSAR model involves selecting appropriate descriptors, a statistical method (e.g., partial least squares), and a training set of molecules. The resulting model's predictive power must be rigorously validated using both internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model training). A statistically significant and predictive QSAR model could then guide the design of new analogs of this compound with potentially improved activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters

DFT calculations provide insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions. For this compound, DFT could be used to calculate several key parameters.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential would be expected around the sulfonamide oxygens and the fluorine atom, while positive potential might be found near the sulfonamide N-H group.

Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions, particularly electrostatically driven ones.

A table summarizing hypothetical DFT-calculated parameters is presented below.

| Parameter | Description | Predicted Value Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Moderate to low |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Relatively large, indicating high stability |

| Dipole Moment | Measure of the overall polarity of the molecule. | Moderate |

| Electrostatic Potential | Distribution of charge, indicating sites for electrophilic and nucleophilic attack. | Negative potential on sulfonamide oxygens and fluorine; Positive potential on amide proton. |

Molecular Dynamics Simulations for Ligand-Target Stability and Dynamic Behavior

To comprehend the stability and dynamic behavior of this compound when interacting with a biological target, molecular dynamics (MD) simulations are a powerful computational tool. These simulations provide an atomistic-level insight into the conformational changes and energetic landscape of the ligand-protein complex over time, which is crucial for predicting binding affinity and the mechanism of action.

A typical MD simulation study for this compound would involve several key steps. Initially, a high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or homology modeling, is prepared. The ligand, this compound, is then docked into the active site of the protein using molecular docking programs to predict its most favorable binding pose.

This initial complex is then solvated in a periodic box of water molecules and ions to mimic physiological conditions. The system is subsequently subjected to energy minimization to relieve any steric clashes. Following minimization, the system is gradually heated to a physiological temperature and equilibrated to ensure a stable starting point for the production simulation. The production MD simulation is then run for a significant timescale, typically in the range of nanoseconds to microseconds, to capture the dynamic events of the ligand-protein interaction.

Analysis of the MD trajectory provides a wealth of information. Key parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. A stable RMSD for both the protein and the ligand throughout the simulation suggests a stable binding mode. Root Mean Square Fluctuation (RMSF) analysis of the protein residues can identify regions of flexibility and rigidity upon ligand binding.

| Simulation Parameter | Description | Typical Value/Observation |

| Simulation Time | Total duration of the production MD run. | 100 ns |

| RMSD (Protein) | Root Mean Square Deviation of the protein backbone atoms from the initial structure. | Plateauing around 0.2-0.3 nm, indicating structural stability. |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand heavy atoms relative to the protein's active site. | Stable fluctuations below 0.15 nm, suggesting stable binding. |

| RMSF (Binding Site Residues) | Root Mean Square Fluctuation of key amino acid residues in the binding pocket. | Lower fluctuations compared to the unbound state, indicating stabilization upon ligand binding. |

| Key Interactions | Persistent hydrogen bonds and hydrophobic contacts observed during the simulation. | Hydrogen bond with the backbone carbonyl of a key residue; hydrophobic interactions involving the thiophene and fluorophenyl rings. |

| Binding Free Energy (ΔG) | Calculated binding affinity of the ligand to the protein. | -45.5 ± 5.2 kcal/mol (indicative of strong binding). |

This table presents hypothetical data from a representative molecular dynamics simulation of this compound bound to a target protein.

Cheminformatics Analysis and Virtual Screening Methodologies for Novel Analogues

Cheminformatics and virtual screening are indispensable for the rational design and discovery of novel analogues of this compound with potentially improved pharmacological properties. These methodologies leverage computational techniques to analyze large chemical databases and prioritize compounds for synthesis and experimental testing.

The process often begins with a cheminformatics analysis of the lead compound, this compound. This involves the calculation of various molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are crucial for assessing the compound's "drug-likeness" and predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Following this initial analysis, virtual screening campaigns can be initiated to identify novel analogues. A common approach is ligand-based virtual screening , where the known active compound, this compound, is used as a template to search for structurally similar molecules in large chemical libraries. Similarity searching can be performed based on 2D fingerprints or 3D shape and pharmacophore models. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) required for biological activity.

Alternatively, structure-based virtual screening is employed when the 3D structure of the biological target is available. This method involves docking a large library of compounds into the active site of the target protein and scoring them based on their predicted binding affinity and interaction patterns. The top-scoring compounds, or "hits," are then selected for further investigation.

The virtual screening workflow for identifying novel analogues of this compound would typically involve the following steps:

Library Preparation: A large database of chemical compounds (e.g., ZINC, Enamine) is curated and prepared for screening. This includes generating 3D conformations and assigning appropriate protonation states.

Screening: The prepared library is screened using either ligand-based or structure-based methods.

Hit Selection and Filtering: The initial list of hits is filtered based on various criteria, including docking score, pharmacophore fit, drug-likeness properties (e.g., Lipinski's rule of five), and visual inspection of the binding poses.

Post-processing and Prioritization: The filtered hits are further analyzed and prioritized based on predicted ADMET properties and synthetic accessibility.

The ultimate goal of these cheminformatics and virtual screening efforts is to generate a focused list of promising novel analogues of this compound for chemical synthesis and subsequent biological evaluation, thereby accelerating the drug discovery pipeline.

| Screening Stage | Method Employed | Number of Compounds | Key Selection Criteria |

| Initial Library | Commercial Database (e.g., ZINC) | ~1,000,000 | Diverse chemical structures |

| Ligand-Based Screening | 2D Fingerprint Similarity (Tanimoto > 0.8) | ~10,000 | Structural similarity to the lead compound |

| Structure-Based Screening | Molecular Docking (e.g., AutoDock Vina) | ~10,000 | Predicted binding energy < -8.0 kcal/mol |

| Hit Filtering | Drug-likeness filters (Lipinski's Rule) & Visual Inspection | ~500 | Favorable ADMET properties and key interactions with the target |

| Final Prioritized Hits | ADMET Prediction & Synthetic Feasibility Analysis | ~20-50 | Low predicted toxicity and high synthetic accessibility |

This table outlines a hypothetical virtual screening workflow for the discovery of novel analogues of this compound.

Structural Characterization and Conformational Analysis

X-ray Crystallography of 3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide and Its Analogues

Direct single-crystal X-ray diffraction data for this compound is not readily found in published literature. However, analysis of analogous structures, such as other N-(substituted-benzoyl)benzenesulfonamides and thiophene-containing sulfonamides, provides a robust framework for understanding its likely solid-state conformation and intermolecular interactions. nih.govnih.govnih.gov

In analogous structures, the dihedral angle between the two aromatic rings (the fluorinated benzene (B151609) ring and the other aromatic system) can vary significantly, often ranging from approximately 72° to over 88°. nih.govnih.gov For instance, in N-(3-fluorobenzoyl)benzenesulfonamide, the dihedral angle between the benzene rings is 82.73 (10)°. nih.govnih.gov In a related thiophene (B33073) derivative, the thiophene ring system is nearly orthogonal to the phenyl ring of the sulfonyl group, with a dihedral angle of 77.7 (1)°. nih.gov This suggests that the 3-fluorophenyl and thiophene rings in this compound are likely to adopt a significantly non-coplanar arrangement in the solid state.

Table 1: Representative Dihedral Angles in Analogous Sulfonamide Structures

| Compound | Dihedral Angle Between Aromatic Rings | Reference |

| N-(3-fluorobenzoyl)benzenesulfonamide | 82.73 (10)° | nih.govnih.gov |

| (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethen-yl]-5-fluoro-phen-yl}benzene-sulfonamide | 77.7 (1)° | nih.gov |

| 5-(phenyl-sulfon-yl)-5,6-di-hydro-benzo nih.govthieno[3,2-j]phenanthridine | 88.1 (1)° | nih.gov |

| N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide | 72.60 (12)° | nih.govnih.gov |

This table is generated based on data from analogous compounds to infer potential structural features of this compound.

The crystal packing of this compound would be stabilized by a network of intermolecular interactions.

Hydrogen Bonds: The sulfonamide group provides a classic hydrogen bond donor (N-H) and two acceptors (O=S=O). It is highly probable that the N-H group would participate in strong N-H···O hydrogen bonds, often forming centrosymmetric dimers or chains that link molecules together. nih.govnih.gov Weak C-H···O and C-H···F interactions are also commonly observed in the crystal structures of related fluorinated sulfonamides. nih.gov

Halogen Bonds: The fluorine atom on the benzenesulfonamide (B165840) ring could act as a halogen bond acceptor, although it is more commonly involved in weaker C-H···F hydrogen bonds.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. While a Hirshfeld analysis specific to this compound is not available, studies on analogous thiophene-containing sulfonamides provide a clear indication of what to expect. nih.govnih.gov

This analysis generates a surface around the molecule where the color intensity indicates the nature and proximity of intermolecular contacts. Red spots on the surface highlight close contacts, typically corresponding to hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts.

For a molecule like this compound, the fingerprint plot would likely show that H···H contacts make up the largest percentage of the surface. Significant contributions would also be expected from O···H/H···O contacts (representing N-H···O and C-H···O hydrogen bonds) and C···H/H···C contacts (indicative of C-H···π interactions). The presence of fluorine and sulfur atoms would result in discernible F···H/H···F and S···H/H···S contacts, respectively.

Advanced Spectroscopic Techniques for Solution-State Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

In the absence of a dedicated publication, the precise NMR and mass spectrometry data for this compound can be predicted based on its structure and data from similar compounds.

High-Resolution NMR Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the 3-fluorophenyl and thiophene rings. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group and the fluorine atom. A key feature would be the methylene (B1212753) (-CH₂-) protons of the thiophen-3-ylmethyl group, appearing as a doublet coupled to the adjacent N-H proton. The N-H proton itself would likely appear as a triplet.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbons attached to the fluorine and the sulfonyl group would be significantly affected.

¹⁹F NMR: The fluorine NMR spectrum would show a singlet, providing a clear marker for the presence and electronic environment of the fluorine atom.

2D NMR Techniques: Techniques like COSY, HSQC, and HMBC would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular structure. Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of protons, helping to determine the preferred conformation in solution.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The calculated exact mass for C₁₁H₁₀FNO₂S₂ is 271.0137. HRMS would be expected to find a molecular ion peak [M+H]⁺ or [M+Na]⁺ very close to this calculated value, confirming the molecular formula. The fragmentation pattern in the mass spectrum would likely show cleavage at the sulfonamide bond and fragmentation of the thiophene ring.

Conformational Landscape Mapping and Dihedral Angle Analysis in Relation to Bioactivity

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations to bind to a biological target. For this compound, the conformational landscape is primarily defined by the rotation around the S-N and N-C bonds of the sulfonamide linker.

The dihedral angle between the 3-fluorophenyl ring and the thiophene ring is a critical parameter. As seen in related crystal structures, a twisted conformation is highly probable. nih.govnih.gov This twisted arrangement prevents steric clashes and is electronically favorable. The flexibility of the thiophen-3-ylmethyl linker allows the thiophene ring to orient itself in various positions relative to the benzenesulfonamide core.

Computational modeling techniques, such as density functional theory (DFT), could be employed to map the potential energy surface of the molecule as a function of key dihedral angles. This would reveal the low-energy, stable conformations and the energy barriers between them. The presence of the fluorine atom can influence the conformational preference through electronic effects and potential intramolecular interactions. Studies on related N-aromatic amides bearing a thiophene group have shown that intramolecular interactions, such as those between the thiophene sulfur and a carbonyl oxygen, can stabilize certain conformers. nih.gov A similar interaction between the thiophene sulfur and a sulfonyl oxygen in this compound could influence its conformational landscape and, consequently, its bioactivity.

Future Research Directions and Therapeutic Prospects

Rational Design of Highly Potent and Selective 3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide Analogues

The rational design of analogues of this compound will be pivotal in optimizing its pharmacological profile. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies form the bedrock of this approach, guiding the synthesis of derivatives with enhanced potency and selectivity.

Key strategies for analogue design include:

Modification of the Benzenesulfonamide (B165840) Ring: Altering the substitution pattern on the phenyl ring can significantly impact biological activity. For instance, the position and nature of the fluorine atom can be varied, and additional substituents (e.g., chloro, bromo, methyl) can be introduced to probe their effects on target binding and selectivity.

Exploration of the Thiophene (B33073) Moiety: The thiophene ring offers several avenues for modification. Bioisosteric replacement of the thiophene with other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) could lead to compounds with improved properties. Furthermore, substitution on the thiophene ring itself can be explored to enhance interactions with the target protein.

By systematically applying these modifications, researchers can aim to develop analogues with superior efficacy and a more favorable therapeutic window.

Exploration of Novel Biological Targets and Disease Indications

While the precise biological targets of this compound are yet to be fully elucidated, the well-established pharmacology of the benzenesulfonamide and thiophene cores provides a strong basis for hypothesizing potential targets and, consequently, new disease indications.

A primary area of investigation will be the family of carbonic anhydrases (CAs) . Benzenesulfonamides are classic inhibitors of these enzymes, and different CA isoforms are implicated in a range of pathologies. researchgate.netnih.govnih.gov For example, inhibition of tumor-associated isoforms CA IX and XII is a validated strategy in cancer therapy, while targeting CA II and VII has shown promise in glaucoma and neurological disorders, respectively. researchgate.netnih.gov Thiophene-based sulfonamides have also demonstrated potent inhibition of various CA isoenzymes. tandfonline.com

Beyond carbonic anhydrases, other potential targets for this compound and its analogues include:

Cyclooxygenases (COX) and Lipoxygenases (LOX): Thiophene-containing compounds have been identified as inhibitors of these enzymes, which are key players in inflammatory pathways. nih.govfrontiersin.org This suggests a potential role for this compound in the treatment of inflammatory conditions.

Influenza Virus Hemagglutinin: Structurally related N-[(thiophen-3-yl)methyl]benzamides have been identified as inhibitors of influenza virus fusion, indicating a potential antiviral application. oakwoodchemical.comfrontiersin.org

Bacterial Enzymes: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs, targeting enzymes like dihydropteroate (B1496061) synthase. nih.gov

Systematic screening against a panel of these and other relevant biological targets will be crucial in identifying novel therapeutic opportunities for this class of compounds.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the mechanism of action of this compound, the integration of multi-omics data is indispensable. This systems biology approach allows for the simultaneous analysis of changes across different biological levels, providing a comprehensive picture of the drug's effects.

Transcriptomics: By analyzing changes in gene expression profiles upon treatment with the compound, researchers can identify the cellular pathways and biological processes that are modulated. This can reveal both on-target and potential off-target effects.

Proteomics: This approach can identify changes in protein expression levels and post-translational modifications, offering insights into the downstream effects of target engagement and helping to identify biomarkers of drug response.

Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can elucidate its biotransformation pathways and its impact on cellular metabolism. This is particularly relevant for sulfonamides, as their metabolism can significantly influence their efficacy and safety.

By integrating these "omics" datasets, a comprehensive network of the compound's interactions within a biological system can be constructed, leading to a deeper mechanistic understanding and facilitating the identification of novel therapeutic applications and potential combination therapies.

Investigation of Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced development of drug resistance. Investigating the synergistic potential of this compound with existing therapeutic agents is a promising avenue for future research.

Given the likely role of this compound as a carbonic anhydrase inhibitor, combination with anticancer agents is a particularly attractive strategy. CA inhibitors have been shown to potentiate the effects of conventional chemotherapies (e.g., doxorubicin, dacarbazine, temozolomide, 5-fluorouracil) and targeted therapies by modulating the tumor microenvironment. nih.govmdpi.comtandfonline.com Specifically, by inhibiting tumor-associated CAs, these compounds can reverse the acidic extracellular pH that contributes to drug resistance. mdpi.com